

Critical Micelle Concentration of Sodium 1-Undecanesulfonate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 1-undecanesulfonate

Cat. No.: B1324536

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of **sodium 1-undecanesulfonate** in an aqueous solution. Due to the limited availability of specific experimental data for **sodium 1-undecanesulfonate** in publicly accessible literature, this guide presents data for homologous sodium alkanesulfonates to illustrate the expected trends and provides detailed, generalized experimental protocols applicable to the determination of its CMC.

Introduction to Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a point is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).

The formation of micelles is a critical phenomenon in various scientific and industrial applications, including drug delivery, detergency, and material science. The CMC is a fundamental parameter that characterizes the efficiency and effectiveness of a surfactant. For ionic surfactants like **sodium 1-undecanesulfonate**, the CMC is influenced by factors such as temperature, the presence of electrolytes, and the addition of organic co-solvents.

Quantitative Data for Sodium Alkanesulfonates

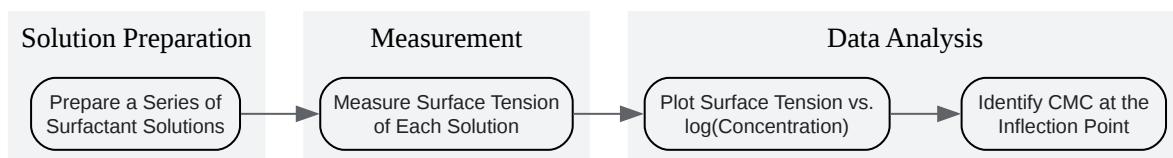
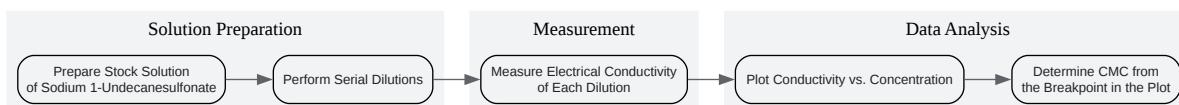
To provide context for the expected CMC of **sodium 1-undecanesulfonate**, the following table summarizes the CMC values for a homologous series of sodium n-alkanesulfonates in aqueous solutions. The CMC generally decreases as the length of the hydrophobic alkyl chain increases.

Surfactant Name	Chemical Formula	Alkyl Chain Length	CMC (mM) at 25°C
Sodium 1-Octanesulfonate	<chem>C8H17NaO3S</chem>	8	~158
Sodium 1-Nonanesulfonate	<chem>C9H19NaO3S</chem>	9	~50
Sodium 1-Decanesulfonate	<chem>C10H21NaO3S</chem>	10	~16
Sodium 1-Undecanesulfonate	<chem>C11H23NaO3S</chem>	11	~5 (Estimated)
Sodium 1-Dodecanesulfonate	<chem>C12H25NaO3S</chem>	12	~8.3[1]

Note: The CMC value for **Sodium 1-Undecanesulfonate** is an estimation based on the trend observed in the homologous series.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The most common and reliable methods for ionic surfactants like **sodium 1-undecanesulfonate** are conductometry and surface tensiometry.



Conductometric Method

The conductometric method is based on the change in the electrical conductivity of the surfactant solution with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers. Above the CMC, the formation of micelles leads

to a change in the slope of the conductivity versus concentration plot, as the mobility of the larger micelles is different from that of the individual ions.

Experimental Protocol:

- Preparation of Stock Solution: A concentrated stock solution of **sodium 1-undecanesulfonate** is prepared in deionized water.
- Serial Dilutions: A series of solutions with decreasing concentrations are prepared by diluting the stock solution.
- Conductivity Measurement: The electrical conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.
- Data Analysis: The conductivity is plotted against the surfactant concentration. The CMC is determined from the point of intersection of the two linear portions of the plot.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nepjol.info [nepjol.info]
- To cite this document: BenchChem. [Critical Micelle Concentration of Sodium 1-Undecanesulfonate in Aqueous Solution: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324536#critical-micelle-concentration-of-sodium-1-undecanesulfonate-in-aqueous-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com